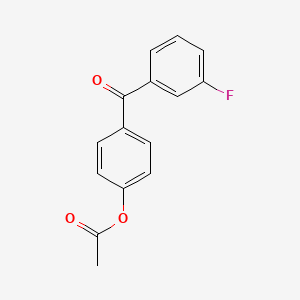

4-Acetoxy-3'-fluorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Acetoxy-3’-fluorobenzophenone is a chemical compound with the molecular formula C15H11FO3 and a molecular weight of 258.25 . It is also known by its IUPAC name, 4-(3-fluorobenzoyl)phenyl acetate .

Molecular Structure Analysis

The InChI code for 4-Acetoxy-3’-fluorobenzophenone is 1S/C15H11FO3/c1-10(17)19-14-7-5-11(6-8-14)15(18)12-3-2-4-13(16)9-12/h2-9H,1H3 . This indicates that the molecule consists of a fluorobenzoyl group attached to a phenyl acetate group.Wissenschaftliche Forschungsanwendungen

Synthesis of 5-(4-Fluorophenylsulfonyloxy)-2-acetamino-nitrobenzene as Intermediate of Luxabendazole

- A method for synthesizing 5-(4-fluorophenylsulfonyloxy)-2-acetamino-nitrobenzene, a primary raw material for Luxabendazole, an anthelmintic, involves using 4-acetoxy-3'-fluorobenzophenone. This synthesis is part of a multi-step process that starts from 4-aminophenol, leading to various intermediate compounds, including 4-acetoxy-2-nitroacetanilide and 4-acetamino-3-nitrophenol, before arriving at the final product (Zhang Li, 2008).

Comb-Shaped Poly(arylene ether sulfone)s as Proton Exchange Membranes

- In fuel cell applications, a new sulfonated side-chain grafting unit containing sulfonic acid groups was synthesized using sulfonated 4-fluorobenzophenone. This method involves a series of copolymerization steps to produce sulfonated poly(arylene ether sulfone) copolymers. These polymers showed promising properties as polyelectrolyte membrane materials, with high proton conductivity (D. Kim, G. Robertson, M. Guiver, 2008).

Synthesis and Characterization of a Fluorinated Phthalazinone Monomer and Its Polymers

- A study on the synthesis of high-performance polymers from 4-(2-fluoro-4-hydroxyphenyl)-phthlazin-1(2H)-one (FDHPZ), derived from 2-(2-fluoro-4-hydroxybenzoyl)-benzoic acid and hydrazine hydrate, revealed excellent solubility and thermal properties. These polymers, synthesized through polycondensation reactions, have potential applications in engineering plastics and membrane materials (Shude Xiao, Jinyan Wang, Kun Jin, X. Jian, Q. Peng, 2003).

Synthesis of Carbonyl Dyes from 1-Hydroxy-2-Acetonaphthone and 2-Fluorobenzophenone

- The reaction between 1-hydroxy-2-acetonaphthone and 2-fluorobenzophenone under basic conditions yielded diastereoisomeric carbonyl dyes. The synthesis involved a base-catalyzed addition followed by dehydration and intramolecular aromatic nucleophilic substitution (P. Coelho, I. C. Fernandes, Luis M. Carvalho, 2010).

New Multiblock Copolymers of Sulfonated Poly(4'-phenyl-2,5-benzophenone) and Poly(arylene ether sulfone) for Proton Exchange Membranes

- This research synthesized rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics by catalytic coupling and selective sulfonation. The resulting alternating multiblock sulfonated copolymer formed flexible transparent films and was tested for proton conductivity, showing potential as polyelectrolyte materials (H. Ghassemi, G. Ndip, J. Mcgrath, 2004).

Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of N-CF2H Heterocycles and Difluoromethoxypyridines

- Fluoroform was utilized as a source of difluorocarbene, enabling the conversion of various nucleophiles to difluoromethylated derivatives, including the synthesis of imidazole, benzimidazole, benztriazole, and hydroxypyridines. This approach offers moderate to good yields of respective products (Charles S. Thomoson, Linhua Wang, W. R. Dolbier, 2014).

A Highly Sensitive, Single Selective, Fluorescent Sensor for Al3+ Detection and Its Application in Living Cell Imaging

- An o-aminophenol-based fluorogenic chemosensor synthesized from 4-acetoxy-3'-fluorobenzophenone exhibited high selectivity and sensitivity toward Al3+ ions. This sensor, demonstrating the potential for bio-imaging in human cervical HeLa cancer cell lines, indicates the applicability of 4-acetoxy-3'-fluorobenzophenone derivatives in biological imaging and sensing applications (Xingpei Ye, Shao-bo Sun, Ying-dong Li, L. Zhi, Wei-Na Wu, Yuan Wang, 2014).

Eigenschaften

IUPAC Name |

[4-(3-fluorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-10(17)19-14-7-5-11(6-8-14)15(18)12-3-2-4-13(16)9-12/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQMSAYPGURGGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641693 |

Source

|

| Record name | 4-(3-Fluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetoxy-3'-fluorobenzophenone | |

CAS RN |

890099-42-0 |

Source

|

| Record name | Methanone, [4-(acetyloxy)phenyl](3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Fluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)

![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358949.png)

![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358950.png)

![cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358960.png)

![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358962.png)